molecular formula C14H12N2O4S2 B2937532 N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide CAS No. 683237-78-7

N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide

Cat. No.: B2937532
CAS No.: 683237-78-7
M. Wt: 336.38
InChI Key: QFLDEBMAZYZWJT-PFONDFGASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiazole core fused with a dihydrothiazole ring, substituted at the 6-position with a methanesulfonyl group and at the 2-ylidene position with a furan-2-carboxamide moiety. The (2Z)-configuration indicates a specific stereoelectronic arrangement critical for its biological activity and intermolecular interactions.

Properties

IUPAC Name

N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S2/c1-16-10-6-5-9(22(2,18)19)8-12(10)21-14(16)15-13(17)11-4-3-7-20-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLDEBMAZYZWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced by reacting the benzothiazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Furan-Carboxamide Moiety: The furan-carboxamide moiety is synthesized by reacting furan-2-carboxylic acid with an appropriate amine under coupling conditions, typically using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Coupling of the Two Moieties: The final step involves coupling the benzothiazole and furan-carboxamide moieties under suitable conditions, often using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) and a catalyst such as DMAP.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

    Substitution: Amines, thiols; typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

Major Products

    Oxidation: Oxidized derivatives of the benzothiazole and furan moieties.

    Reduction: Reduced derivatives, potentially leading to the formation of amines or alcohols.

    Substitution: Substituted derivatives with new functional groups replacing the methanesulfonyl group.

Scientific Research Applications

N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antiviral agent, particularly against influenza viruses. It may also have applications in cancer research due to its ability to interact with specific molecular targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide involves its interaction with specific molecular targets. For example, in antiviral research, the compound may inhibit viral replication by binding to viral proteins and preventing their function . In cancer research, the compound may interact with cellular pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Structural and Functional Analogues

Compound A : 4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide
  • Core Structure : Benzothiazole fused with dihydrothiazole, similar to the target compound.
  • Substituents :
    • 6-position : Methyl group (vs. methanesulfonyl in the target).
    • 2-ylidene position : 4-Methoxybenzenesulfonamide (vs. furan-2-carboxamide).
  • Pharmacology : Acts as a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for type 2 diabetes and obesity.
  • Crystallography: Crystallizes in monoclinic P2₁/c with hydrogen-bonding networks (N–H⋯N and C–H⋯O) and π-π stacking (3.433–3.954 Å).
Compound B : N-(2-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride
  • Core Structure : Benzothiazole linked to a piperazine-ethyl chain and furan-2-carboxamide.
  • Substituents :
    • 6-position : Methoxy group (vs. methanesulfonyl).
    • Linker : Piperazine-ethyl chain (absent in the target compound).
  • Pharmacology : Likely targets central nervous system (CNS) receptors due to the piperazine moiety, common in antipsychotics.
Compound C : Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron-methyl)
  • Core Structure : Triazine-sulfonylurea herbicide.
  • Substituents : Sulfonylurea bridge and triazine ring (divergent from benzothiazole).
  • Function : Herbicidal activity via acetolactate synthase inhibition.

Comparative Analysis Table

Feature Target Compound Compound A Compound B Compound C
Core Scaffold Benzothiazole-dihydrothiazole Benzothiazole-dihydrothiazole Benzothiazole-piperazine Triazine-sulfonylurea
6-Position Substituent Methanesulfonyl Methyl Methoxy Methoxy-triazine
Functional Group Furan-2-carboxamide Benzenesulfonamide Furan-2-carboxamide (+ piperazine) Sulfonylurea
Biological Target Putative 11β-HSD1 inhibitor 11β-HSD1 inhibitor CNS receptors (inferred) Plant acetolactate synthase
Crystallographic Data Not reported P2₁/c, π-π stacking, H-bonding Not reported Not applicable (pesticide)
Synthesis Likely via coupling of benzothiazole intermediates 2-Amino-6-methylbenzothiazole + 4-methoxybenzenesulfonyl chloride Benzothiazole-piperazine + furan-2-carboxylic acid Sulfonylurea coupling

Key Findings

The furan-2-carboxamide in the target compound and Compound B introduces a planar heterocycle, favoring π-π interactions absent in Compound A’s benzenesulfonamide.

Pharmacological Implications: Compound A’s 11β-HSD1 inhibition suggests the target compound may share metabolic disorder applications, with improved solubility due to methanesulfonyl. Compound B’s piperazine linker highlights the trade-off between CNS activity (piperazine) vs.

Crystallographic Stability :

  • Compound A’s crystal packing relies on R₂²(8) hydrogen-bonding motifs and π-π interactions , whereas the target compound’s methanesulfonyl group may introduce additional dipole interactions or steric effects.

Biological Activity

The compound N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide represents a novel class of organic compounds with significant biological activity. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, particularly in oncology and antimicrobial research.

Chemical Structure

The compound features a complex structure characterized by a benzothiazole ring, a furan moiety, and a carboxamide group. Its molecular formula is C14H13N3O5SC_{14}H_{13}N_{3}O_{5}S with a molecular weight of approximately 341.39 g/mol. The structural representation can be detailed as follows:

  • Benzothiazole ring : Contributes to the compound's biological activity.
  • Furan moiety : Enhances reactivity and potential interaction with biological targets.
  • Carboxamide group : Plays a crucial role in molecular interactions.

Synthesis

The synthesis typically involves several key steps:

  • Formation of the Benzothiazole Ring : Cyclization of 2-aminothiophenol with an aldehyde or ketone under acidic conditions.
  • Introduction of the Methylsulfonyl Group : Achieved via sulfonation using methylsulfonyl chloride in the presence of a base like pyridine.
  • Formation of the Furan Moiety : Nitration of a furan derivative using nitric acid and sulfuric acid .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cell Viability Studies : In vitro tests demonstrated that the compound significantly reduces cell viability in several cancer cell lines, including HepG2 (liver) and MCF-7 (breast) cells. For instance, at a concentration of 20 μg/mL, cell viability was reduced to approximately 33% in treated groups compared to control groups .

Table 1: Cell Viability Results

Compound Concentration (μg/mL)HepG2 Cell Viability (%)MCF-7 Cell Viability (%)
Control100100
203345
502530

The proposed mechanisms by which this compound exerts its effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could modulate receptor activity that influences signaling pathways related to apoptosis and cell growth.
  • Gene Expression Alteration : The compound may affect gene expression profiles associated with tumor progression .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens:

  • In Vitro Testing : Studies indicate that it exhibits significant inhibitory effects against bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 230 to 280 μg/mL .

Table 2: Antimicrobial Activity Results

PathogenMinimum Inhibitory Concentration (μg/mL)
E. coli230
S. aureus265
B. cereus280

Study on Anticancer Efficacy

A recent study published in MDPI evaluated the anticancer efficacy of this compound in various cancer cell lines. The results indicated that the compound exhibited superior activity compared to standard chemotherapeutics like doxorubicin, showcasing its potential as a lead compound for further development in cancer therapy .

Research on Antimicrobial Properties

Another study focused on the antimicrobial properties of this compound against several bacterial strains. The findings revealed that it not only inhibited bacterial growth but also demonstrated low cytotoxicity towards human cells, indicating its potential as a safe therapeutic agent .

Q & A

Q. What are the recommended synthetic routes for preparing N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide?

Methodological Answer: The compound can be synthesized via cyclocondensation of benzothiazole precursors with furan-2-carboxamide derivatives. Key steps include:

  • Reaction Conditions : Ethanol or acetonitrile under reflux (70–80°C) for 1–3 hours .
  • Precursor Preparation : Benzothiazole intermediates (e.g., 6-methanesulfonyl-3-methyl-1,3-benzothiazol-2-amine) are synthesized using methods adapted from sulfonylurea chemistry .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
  • Yield Optimization : Adjust stoichiometry of reactants (1:1.2 molar ratio of benzothiazole to carboxamide) and monitor via TLC .

Q. Table 1: Synthesis Protocol Overview

StepReagents/ConditionsYield (%)Characterization Methods
CyclocondensationEthanol, reflux, 3h45–70TLC, NMR, IR
PurificationEthyl acetate/hexane (3:7)Column chromatography

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Check : Thin-layer chromatography (TLC) using silica gel F254 plates with ethyl acetate/hexane (1:1) as the mobile phase .
  • Structural Confirmation :
    • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR in DMSO-d6. Key signals include:
  • Benzothiazole protons: δ 7.2–8.1 ppm (aromatic) .
  • Methanesulfonyl group: δ 3.1 ppm (singlet, 3H) .
    • IR Spectroscopy : Confirm carbonyl (C=O) stretch at 1670–1700 cm1^{-1} and sulfonyl (S=O) stretch at 1150–1200 cm1^{-1} .
    • Mass Spectrometry : Molecular ion peak matching theoretical molecular weight (e.g., 393.39 g/mol for related compounds) .

Q. What solvents and storage conditions are optimal for stability studies?

Methodological Answer:

  • Solubility : Soluble in DMSO, DMF, and ethanol; sparingly soluble in water .
  • Stability : Store at –20°C under inert atmosphere (N2_2 or Ar) to prevent oxidation of the methanesulfonyl group .
  • Degradation Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis to detect hydrolysis byproducts .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for benzothiazolylidene derivatives?

Methodological Answer:

  • Variable Solvent Effects : Use DMSO-d6 for polar intermediates and CDCl3 for non-polar derivatives to resolve overlapping signals .
  • 2D NMR Techniques : Employ 1H^1H-13C^{13}C HSQC and HMBC to assign ambiguous quaternary carbons (e.g., benzothiazole C2) .
  • Dynamic Effects : Assess tautomerization (e.g., Z/E isomerism) via variable-temperature NMR (VT-NMR) in DMSO-d6 from 25°C to 80°C .

Q. Table 2: Key NMR Assignments

Proton/CarbonChemical Shift (δ, ppm)MultiplicityAssignment
H-5 (Furan)6.8–7.1DoubletFuran C-H
C=O (Carboxamide)165–170Carbonyl carbon

Q. What strategies improve reaction yields in heterocyclic ring formation?

Methodological Answer:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or bases (e.g., triethylamine) to accelerate cyclocondensation .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 150°C, 20 min) while maintaining yields >60% .
  • Byproduct Mitigation : Add molecular sieves (3Å) to absorb water during cyclization, minimizing hydrolysis of the sulfonyl group .

Q. How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified sulfonyl (e.g., trifluoromethanesulfonyl) or benzothiazole substituents (e.g., chloro, methoxy) .
  • Biological Assays : Test in vitro antimicrobial activity (MIC against S. aureus, E. coli) or enzyme inhibition (e.g., COX-2) using protocols from related benzothiazole derivatives .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinity with target proteins (e.g., DNA gyrase) .

Q. Table 3: SAR Data for Analogous Compounds

SubstituentBioactivity (IC50, μM)Reference
6-Methanesulfonyl12.5 (COX-2 inhibition)
6-Trifluoromethyl8.7 (Antimicrobial)

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data across studies?

Methodological Answer:

  • Standardize Assays : Use uniform protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
  • Control for Tautomerism : Characterize dominant tautomeric forms (Z vs. E) via X-ray crystallography, as isomer ratios affect bioactivity .
  • Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.